Cas no 2137545-54-9 (3-[(2-Ethynylphenyl)carbamoyl]propanoic acid)

3-[(2-Ethynylphenyl)carbamoyl]propanoic acid is a specialized organic compound featuring a carbamoyl linker and an ethynylphenyl group, making it a versatile intermediate in synthetic chemistry. Its structure combines a propanoic acid moiety with a terminal alkyne, enabling applications in click chemistry, peptide coupling, and polymer synthesis. The compound’s reactive ethynyl group facilitates efficient conjugation reactions, while the carboxylic acid functionality offers further derivatization potential. It is particularly useful in the development of pharmaceuticals, materials science, and bioconjugation strategies. High purity and well-defined reactivity make it a reliable choice for researchers requiring precise molecular modifications.
3-[(2-Ethynylphenyl)carbamoyl]propanoic acid structure
2137545-54-9 structure
商品名:3-[(2-Ethynylphenyl)carbamoyl]propanoic acid
CAS番号:2137545-54-9
MF:C12H11NO3
メガワット:217.220643281937
CID:6141098
PubChem ID:165458932

3-[(2-Ethynylphenyl)carbamoyl]propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-[(2-ethynylphenyl)carbamoyl]propanoic acid
    • 2137545-54-9
    • EN300-743887
    • 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid
    • インチ: 1S/C12H11NO3/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16/h1,3-6H,7-8H2,(H,13,14)(H,15,16)
    • InChIKey: WQQHWKMFAUCJPC-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCC(=O)O)NC1C=CC=CC=1C#C

計算された属性

  • せいみつぶんしりょう: 217.07389321g/mol
  • どういたいしつりょう: 217.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 66.4Ų

3-[(2-Ethynylphenyl)carbamoyl]propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-743887-0.1g
3-[(2-ethynylphenyl)carbamoyl]propanoic acid
2137545-54-9 95%
0.1g
$615.0 2024-05-23
Enamine
EN300-743887-0.25g
3-[(2-ethynylphenyl)carbamoyl]propanoic acid
2137545-54-9 95%
0.25g
$642.0 2024-05-23
Enamine
EN300-743887-0.5g
3-[(2-ethynylphenyl)carbamoyl]propanoic acid
2137545-54-9 95%
0.5g
$671.0 2024-05-23
Enamine
EN300-743887-0.05g
3-[(2-ethynylphenyl)carbamoyl]propanoic acid
2137545-54-9 95%
0.05g
$587.0 2024-05-23
Enamine
EN300-743887-5.0g
3-[(2-ethynylphenyl)carbamoyl]propanoic acid
2137545-54-9 95%
5.0g
$2028.0 2024-05-23
Enamine
EN300-743887-1.0g
3-[(2-ethynylphenyl)carbamoyl]propanoic acid
2137545-54-9 95%
1.0g
$699.0 2024-05-23
Enamine
EN300-743887-2.5g
3-[(2-ethynylphenyl)carbamoyl]propanoic acid
2137545-54-9 95%
2.5g
$1370.0 2024-05-23
Enamine
EN300-743887-10.0g
3-[(2-ethynylphenyl)carbamoyl]propanoic acid
2137545-54-9 95%
10.0g
$3007.0 2024-05-23

3-[(2-Ethynylphenyl)carbamoyl]propanoic acid 関連文献

3-[(2-Ethynylphenyl)carbamoyl]propanoic acidに関する追加情報

Comprehensive Guide to 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid (CAS No. 2137545-54-9): Properties, Applications, and Market Insights

3-[(2-Ethynylphenyl)carbamoyl]propanoic acid (CAS No. 2137545-54-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a unique combination of an ethynyl group and a carbamoyl-propanoic acid moiety, making it a valuable intermediate in drug discovery and material science. Researchers are increasingly interested in its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.

The compound's molecular structure combines an aromatic ring with an alkyne functionality (ethynyl group) and a carboxylic acid group, creating multiple sites for chemical modification. This versatility has made 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid particularly useful in click chemistry applications, where the ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Such properties align with current trends in modular synthesis approaches that dominate modern medicinal chemistry.

Recent studies highlight the growing importance of carbamoyl-containing compounds in developing new therapeutic agents. The carbamoyl group in 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid serves as a crucial pharmacophore in many drug molecules, contributing to hydrogen bonding interactions with biological targets. Pharmaceutical companies are exploring derivatives of this compound for potential applications in treating inflammatory conditions and metabolic disorders, reflecting the industry's focus on targeted small-molecule therapies.

From a synthetic chemistry perspective, 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid offers several advantages. The presence of both the ethynyl and carboxylic acid functionalities allows for sequential functionalization, making it an ideal candidate for combinatorial chemistry libraries. This characteristic is particularly valuable in fragment-based drug discovery, where researchers screen numerous small molecular fragments to identify potential drug leads.

The compound's physicochemical properties have been carefully characterized to support its various applications. With moderate solubility in polar organic solvents and specific hydrogen-bonding capabilities, 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid demonstrates excellent compatibility with common organic synthesis conditions. These properties contribute to its growing popularity in medicinal chemistry optimization programs, where researchers seek to balance molecular properties for optimal drug-like characteristics.

In material science applications, the ethynyl group of 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid enables its incorporation into polymeric structures through various coupling reactions. This has led to investigations into its potential use in creating functionalized materials with tailored properties for sensors or specialty coatings. The compound's ability to serve as a linker molecule between different functional units makes it particularly interesting for designing advanced materials with precise molecular architectures.

Quality control and analytical characterization of 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid typically involve advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. The growing demand for high-purity chemical intermediates in drug development has increased focus on reliable synthetic routes and purification methods for this compound.

The market for specialized intermediates like 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid continues to expand, driven by increasing R&D investments in the pharmaceutical sector. Custom synthesis providers and contract research organizations are reporting growing inquiries about this compound, reflecting its importance in current drug discovery pipelines. Industry analysts project steady growth in demand for such multifunctional building blocks as drug discovery approaches become more sophisticated.

Environmental and safety considerations for handling 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during handling. The compound's stability profile and storage requirements have been well-documented to ensure safe use in research and industrial settings.

Future research directions for 3-[(2-Ethynylphenyl)carbamoyl]propanoic acid may explore its potential in emerging areas such as targeted protein degradation or covalent inhibitor design. The compound's unique structural features position it as a promising candidate for developing next-generation therapeutics, particularly in areas requiring precise molecular recognition. As synthetic methodologies advance, we can expect to see expanded applications of this versatile intermediate in both pharmaceutical and material science fields.

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